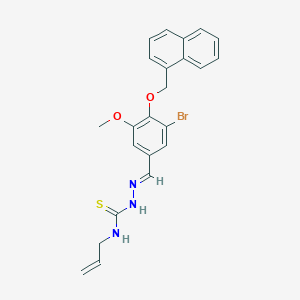![molecular formula C19H20ClN3O2S B313576 3-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-1-(3-METHYLBENZOYL)THIOUREA](/img/structure/B313576.png)
3-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-1-(3-METHYLBENZOYL)THIOUREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-morpholin-4-ylphenyl)-N’-(3-methylbenzoyl)thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-morpholin-4-ylphenyl)-N’-(3-methylbenzoyl)thiourea typically involves the reaction of 3-chloro-4-morpholin-4-ylphenylamine with 3-methylbenzoyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-chloro-4-morpholin-4-ylphenyl)-N’-(3-methylbenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(3-chloro-4-morpholin-4-ylphenyl)-N’-(3-methylbenzoyl)thiourea is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.
Medicine
In medicinal chemistry, N-(3-chloro-4-morpholin-4-ylphenyl)-N’-(3-methylbenzoyl)thiourea could be explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-morpholin-4-ylphenyl)-N’-(3-methylbenzoyl)thiourea depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-chloro-4-morpholin-4-ylphenyl)-N’-(3-methylbenzoyl)urea
- N-(3-chloro-4-morpholin-4-ylphenyl)-N’-(3-methylbenzoyl)guanidine
- N-(3-chloro-4-morpholin-4-ylphenyl)-N’-(3-methylbenzoyl)carbamate
Uniqueness
N-(3-chloro-4-morpholin-4-ylphenyl)-N’-(3-methylbenzoyl)thiourea is unique due to the presence of both the morpholine and thiourea moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C19H20ClN3O2S |
|---|---|
Peso molecular |
389.9 g/mol |
Nombre IUPAC |
N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]-3-methylbenzamide |
InChI |
InChI=1S/C19H20ClN3O2S/c1-13-3-2-4-14(11-13)18(24)22-19(26)21-15-5-6-17(16(20)12-15)23-7-9-25-10-8-23/h2-6,11-12H,7-10H2,1H3,(H2,21,22,24,26) |
Clave InChI |
MZRDZTMJZMYCPF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B313497.png)
![(3aS,4R,9bR)-6-fluoro-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B313498.png)
![4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B313499.png)
![4-{2-nitrophenyl}-6-methoxy-9-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B313500.png)
![4-[(2,4-dichlorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone](/img/structure/B313504.png)
![4-[(2,4-dichlorobenzyl)oxy]benzaldehyde thiosemicarbazone](/img/structure/B313505.png)
![N'-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide](/img/structure/B313506.png)

![2-(5-{(E)-[2-(prop-2-en-1-ylcarbamothioyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B313509.png)
![(2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B313510.png)
![3-[(2-fluorobenzyl)oxy]-4-methoxybenzaldehyde N-allylthiosemicarbazone](/img/structure/B313512.png)


![5-chloro-N-[(2,3-dichlorophenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B313516.png)
